molecular formula C7H4F3NO2 B1603322 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene CAS No. 61324-89-8

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

Cat. No.: B1603322
CAS No.: 61324-89-8
M. Wt: 191.11 g/mol
InChI Key: ADPIQVYGOJQOFD-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a nitro group

Mechanism of Action

The mechanism of action of difluoromethyl compounds can vary depending on their structure and the specific application. For example, difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway. This makes DFMO a powerful tool in the fight against diverse viruses, including SARS-CoV-2 .

Safety and Hazards

The safety and hazards associated with difluoromethyl compounds can vary depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for each specific compound for detailed information .

Future Directions

The field of difluoromethylation is rapidly advancing, with new methods and applications being developed. For example, late-stage difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors . This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration of the aromatic ring followed by selective fluorination and difluoromethylation . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 4-(Difluoromethyl)-1-fluoro-2-aminobenzene.

    Substitution: 4-(Difluoromethyl)-1-substituted-2-nitrobenzene.

    Oxidation: 4-(Carboxydifluoromethyl)-1-fluoro-2-nitrobenzene.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-1-fluoro-2-nitrobenzene
  • 4-(Difluoromethyl)-1-chloro-2-nitrobenzene
  • 4-(Difluoromethyl)-1-fluoro-2-aminobenzene

Comparison: 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a difluoromethyl group and a nitro group on the aromatic ring. This combination imparts distinct electronic properties and reactivity compared to similar compounds. For instance, the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-(difluoromethyl)-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPIQVYGOJQOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606564
Record name 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61324-89-8
Record name 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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